H-Thr-Tyr-Ser-OH peptide structure and properties
H-Thr-Tyr-Ser-OH peptide structure and properties
An In-Depth Technical Guide to the Tripeptide H-Thr-Tyr-Ser-OH: Structure, Properties, and Methodologies
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the tripeptide H-Thr-Tyr-Ser-OH (Threonyl-Tyrosyl-Serine). Designed for researchers, chemists, and drug development professionals, this document delves into the peptide's fundamental physicochemical properties, outlines a robust methodology for its chemical synthesis and purification, and discusses its potential biological significance. The protocols and explanations herein are grounded in established principles of peptide chemistry to ensure reproducibility and scientific integrity.
Introduction and Scientific Context
The tripeptide H-Thr-Tyr-Ser-OH is a sequence of three amino acids: L-Threonine (Thr), L-Tyrosine (Tyr), and L-Serine (Ser). Peptides of this nature are of significant interest in biochemical and pharmaceutical research due to the functional diversity imparted by their constituent residues. All three amino acids in this sequence possess hydroxyl (-OH) groups in their side chains, making them primary sites for post-translational modifications, most notably phosphorylation.[1][2] This modification is a critical mechanism in cellular signal transduction, and synthetic peptides containing these residues serve as invaluable tools for studying the kinetics and specificity of protein kinases and phosphatases.[1]
Furthermore, the development of synthetic peptides as therapeutic agents is a rapidly expanding field, valued for their high specificity and low immunogenicity compared to larger biologics.[3][4] Understanding the synthesis and properties of a model peptide like H-Thr-Tyr-Ser-OH provides a foundational framework for the development of more complex peptide-based therapeutics.
Physicochemical Properties
The structure and properties of H-Thr-Tyr-Ser-OH are dictated by the sequence and chemical nature of its amino acids. The N-terminus is a free amine group (on Threonine), and the C-terminus is a free carboxylic acid group (on Serine), as indicated by the "H-" and "-OH" notation, respectively.[5]
Chemical Structure
The peptide is formed by two peptide bonds linking the three amino acids in a specific sequence.
Caption: Chemical structure of H-Thr-Tyr-Ser-OH.
Quantitative Data Summary
The following table summarizes the calculated physicochemical properties of the tripeptide.
| Property | Value | Data Source |
| Chemical Formula | C₁₆H₂₃N₃O₇ | PubChem |
| Molecular Weight | 385.37 g/mol | PubChem |
| Monoisotopic Mass | 385.153600 Da | PubChem |
| Topological Polar Surface Area | 175 Ų | PubChem |
| Hydrogen Bond Donors | 7 | PubChem |
| Hydrogen Bond Acceptors | 8 | PubChem |
| Rotatable Bonds | 9 | PubChem |
| Theoretical pI | 5.5 | Calculated |
| GRAVY (Grand Average of Hydropathicity) | -1.1 | Calculated |
Note: pI and GRAVY values are theoretical estimations based on amino acid properties and may vary slightly under experimental conditions.
Synthesis via Solid-Phase Peptide Synthesis (SPPS)
The most efficient and widely used method for producing peptides is Solid-Phase Peptide Synthesis (SPPS).[6] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is preferred due to its use of milder reaction conditions compared to the Boc/Bzl strategy, which is particularly advantageous for preserving the integrity of sensitive residues.[7][8]
Rationale for SPPS
SPPS involves building the peptide chain sequentially while the C-terminal end is covalently anchored to an insoluble polymer resin.[9] This solid support simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing, thus avoiding material loss associated with traditional solution-phase synthesis.[6]
Experimental Workflow: Fmoc/tBu SPPS
Caption: Workflow for the SPPS of H-Thr-Tyr-Ser-OH.
Detailed Synthesis Protocol
Materials:
-
Resin: 2-chlorotrityl chloride resin is an excellent choice for synthesizing C-terminal acid peptides as it allows for mild cleavage conditions that preserve acid-labile side-chain protecting groups if needed.[10]
-
Amino Acids: Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Thr(tBu)-OH. The tert-butyl (tBu) groups protect the hydroxyl side chains and are removed during the final acid cleavage step.[7]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).
-
Reagents: Diisopropylethylamine (DIPEA), Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Coupling Agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Procedure:
-
Resin Preparation and First Amino Acid Loading:
-
Place 2-chlorotrityl chloride resin (e.g., 0.25 mmol scale) in a reaction vessel.
-
Swell the resin in DCM for 30-60 minutes.[7] Drain the DCM.
-
Dissolve Fmoc-Ser(tBu)-OH (2-3 equivalents) and DIPEA (4-5 equivalents) in DCM. Add this solution to the resin.
-
Agitate the mixture for 1-2 hours.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for another 10-15 minutes.[11] This removes the Fmoc group, exposing the free amine for the next coupling step.
-
Washing: Wash the resin extensively with DMF (5-6x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next amino acid (Fmoc-Tyr(tBu)-OH) (3-4 equivalents) and HBTU (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2.1-2.4 for the final amino acid, Fmoc-Thr(tBu)-OH.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and wash, perform a final Fmoc deprotection (as in step 2.1) and wash thoroughly.
-
Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. TIS acts as a scavenger to trap the reactive carbocations generated from the tBu protecting groups, preventing side reactions.[7]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Purification and Characterization
The crude synthetic peptide contains impurities from incomplete reactions or side reactions during synthesis and cleavage.[12][13] Therefore, purification and characterization are critical quality control steps.[14]
Purification by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides.[15]
Workflow:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Chromatography:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from low %B to high %B is used to elute the peptide. The hydrophobic peptide binds to the C18 column and is eluted as the concentration of the organic solvent (acetonitrile) increases.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the Tyrosine side chain).
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a fluffy white powder.
Characterization by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the identity (correct molecular weight) and purity of the final product.[12][16]
Workflow:
-
A small amount of the purified peptide is analyzed on an LC-MS system.
-
The liquid chromatography component separates any remaining minor impurities.
-
The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds.
-
The resulting mass spectrum should show a dominant peak corresponding to the theoretical molecular weight of H-Thr-Tyr-Ser-OH (385.37 Da). Common adducts observed are [M+H]⁺ at 386.38 m/z.
-
The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Caption: Post-synthesis purification and characterization workflow.
Potential Biological Significance and Research Applications
The H-Thr-Tyr-Ser-OH peptide, while not extensively characterized as a standalone bioactive molecule in the literature, holds significant potential as a research tool.
-
Kinase/Phosphatase Substrate: Its primary value lies in its sequence, which contains three key phosphorylatable residues.[1][2] It can be used as a model substrate in high-throughput screening assays to identify novel kinase inhibitors or to characterize the substrate specificity of known kinases and phosphatases.
-
Structural Studies: Tripeptides can form unique supramolecular structures, such as hydrogels, through self-assembly.[17] The properties of H-Thr-Tyr-Ser-OH in forming such structures could be investigated for applications in biomaterials and drug delivery.
-
Fragment-Based Drug Design: As a small molecular fragment, it could serve as a starting point for designing larger, more complex peptide-based drugs. For instance, a similar peptide sequence (Ser-Thr-Tyr) has been explored for conjugation to chitosan as a potential therapeutic carrier for treating age-related macular degeneration.[18]
The presence of both hydrophobic (Tyrosine) and polar (Threonine, Serine) residues gives the peptide an amphipathic character that can influence its interaction with biological targets.[19]
Conclusion
The tripeptide H-Thr-Tyr-Ser-OH serves as an excellent model for understanding the fundamental principles of peptide science. Its synthesis via Fmoc-SPPS is a robust and well-established process, yielding a high-purity product after standard RP-HPLC purification. The presence of multiple hydroxyl-containing side chains makes it a particularly relevant tool for research in cell signaling and enzyme kinetics. The detailed methodologies provided in this guide offer a validated framework for the successful synthesis, purification, and characterization of this and other similar peptides, empowering researchers in their drug discovery and development efforts.
References
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27.
- Agilent Technologies. (2025). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography/Mass Spectrometry (LC/MS).
- Bachem. (n.d.). Solid Phase Peptide Synthesis (SPPS) explained. Bachem AG.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Wang, Y., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry.
- Albericio, F., et al. (2021). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Bio-protocol. (2025). Peptide Synthesis. Bio-protocol, 15(19), e4173.
- Wang, Y., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. PubMed.
- Agilent Technologies. (2024).
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Al-Garawi, Z. S., et al. (2020).
- González-García, E., et al. (2025). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. MDPI.
- ResearchGate. (n.d.). Chemical reaction showing the peptide serine-threonine-tyrosine...
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
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- Michigan State University Department of Chemistry. (n.d.). Peptides & Proteins. MSU Chemistry.
- Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 48.
- Creative Peptides. (n.d.). Threonine Amino Acids: Properties, Function, Benefits, and Sources.
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